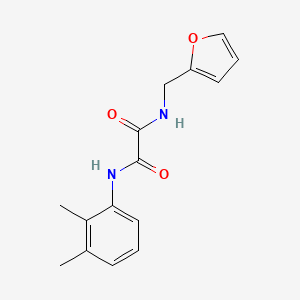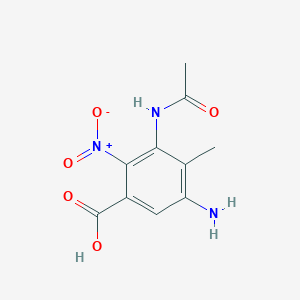![molecular formula C25H27NO4 B3899839 N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3899839.png)
N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as DPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to target specific androgen receptors in the body.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide works by selectively binding to androgen receptors in the body, which are responsible for the development and maintenance of male characteristics such as muscle mass and bone density. By targeting these receptors, this compound can increase muscle mass and bone density, while also reducing fat mass. This compound has also been shown to have a positive effect on insulin sensitivity, which may have implications for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
Studies have shown that this compound can increase muscle mass and bone density in both animals and humans. It has also been shown to reduce fat mass and improve insulin sensitivity. In addition, this compound has been shown to have a positive effect on bone mineral density, which may have implications for the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is that it is a selective androgen receptor modulator, which means that it can target specific androgen receptors in the body. This makes it a potentially safer alternative to traditional anabolic steroids, which can have a number of negative side effects. However, one limitation of using this compound in lab experiments is that it is still a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are a number of future directions that could be explored in the study of N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide. One area of interest is the potential use of this compound in the treatment of muscle wasting and bone loss in aging populations. Another area of interest is the potential use of this compound as a performance-enhancing agent in athletes. Additionally, more research is needed to fully understand the safety and efficacy of this compound, particularly in long-term studies. Finally, there is a need for more research to explore the potential use of this compound in the treatment of other conditions such as male hypogonadism and type 2 diabetes.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to target specific androgen receptors in the body. While more research is needed to fully understand the safety and efficacy of this compound, it holds promise as a potential treatment for muscle wasting, bone loss, and other conditions.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and chronic diseases such as cancer and HIV/AIDS. It has also been investigated for its potential as a performance-enhancing agent in athletes. In addition, this compound has been studied for its potential use in the treatment of male hypogonadism, a condition in which the body does not produce enough testosterone.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-25(2,18-8-6-5-7-9-18)19-10-12-20(13-11-19)30-17-24(27)26-22-15-14-21(28-3)16-23(22)29-4/h5-16H,17H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDHZJRSUGHUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}benzamide](/img/structure/B3899756.png)


![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3899771.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-butoxyphenyl)acetamide](/img/structure/B3899777.png)

![2-[(4-chlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899781.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899795.png)
![N'-[(3-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3899835.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3899852.png)

![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3899873.png)
![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)